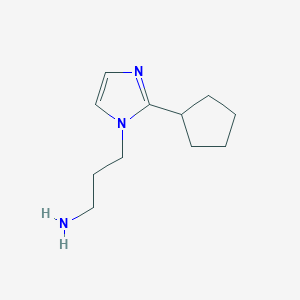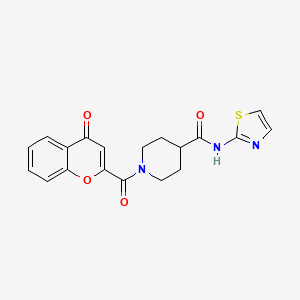
1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as OTPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing chromene derivatives incorporating thiazole and piperidine moieties. For instance, novel synthetic routes have been established to create bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating the piperazine moiety, which is structurally similar to the compound of interest. These synthetic pathways involve cyclocondensation reactions and have been explored for their efficiency and potential in generating biologically active compounds (Mekky & Sanad, 2019).
Biological Evaluation and Antimicrobial Activity
Chromene derivatives have been evaluated for their biological activities, including antibacterial and antifungal properties. Various studies have synthesized chromene-based compounds and tested their efficacy against multiple bacterial and fungal strains. For example, novel chromene compounds have shown significant antimicrobial activities, suggesting their potential as leads for the development of new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).
Anticancer and Pharmacological Potential
Compounds featuring the chromene core have also been investigated for their potential anticancer properties. Synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, for instance, has led to the identification of potent TRPM8 channel blockers, showcasing the versatility of chromene derivatives in targeting specific molecular pathways relevant to cancer and pain (Chaudhari et al., 2013).
Novel Synthetic Approaches and Molecular Docking Studies
Innovative synthetic methodologies and molecular docking studies have been conducted to explore the interaction of chromene derivatives with biological targets. These studies aim to understand the molecular basis of the biological activity of these compounds and to refine their structures for enhanced activity. Synthesis of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles and their evaluation as antimicrobial agents exemplify the ongoing research in this field (Azab, Azab, & Elkanzi, 2017).
Eigenschaften
IUPAC Name |
1-(4-oxochromene-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-14-11-16(26-15-4-2-1-3-13(14)15)18(25)22-8-5-12(6-9-22)17(24)21-19-20-7-10-27-19/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYAWMLENHYQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

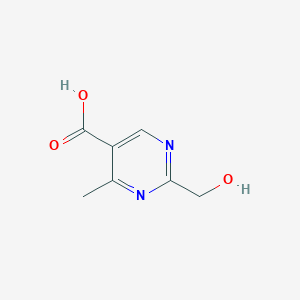
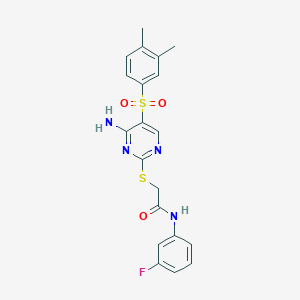
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)
![3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)
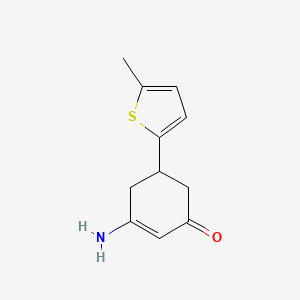

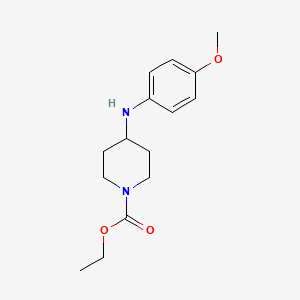

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)
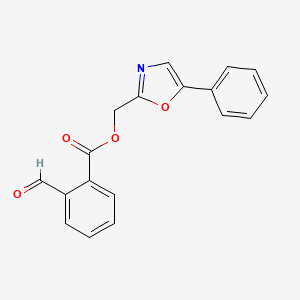
![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)
